molecular formula C8H11NO2 B2726465 1-(2-Methoxyethyl)-3-oxocyclobutane-1-carbonitrile CAS No. 2229189-65-3

1-(2-Methoxyethyl)-3-oxocyclobutane-1-carbonitrile

Cat. No. B2726465
CAS RN: 2229189-65-3
M. Wt: 153.181
InChI Key: NAXCDDCJWXIOLF-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-oxocyclobutane-1-carbonitrile, commonly known as MOC, is a chemical compound with the molecular formula C8H11NO2. It is a colorless liquid that is widely used in scientific research for its unique properties. MOC is a versatile compound that can be synthesized using various methods, and it has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Biological Activity A study by Černuchová et al. (2005) explores the utility of a related trifunctional reagent in synthesizing heterocycles with significant biological activities. The reaction with hydrazines and other dinitrogen nucleophiles leads to compounds displaying activity against bacteria, filamentous fungi, and tumour cells (Černuchová et al., 2005).

Cycloaddition Reactions Bull et al. (2001) describe the cycloaddition of steroidal acetates with 2-chloroacrylonitrile, yielding compounds that undergo alkali-mediated rearrangement. This study highlights the intricate chemical transformations possible with cyclobutane derivatives (Bull et al., 2001).

Spectroscopic Analysis The work by Jukić et al. (2010) on 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile showcases the structural analysis and optical properties of pyridine derivatives, highlighting the potential for investigating electronic and photophysical properties of cyclobutane-related compounds (Jukić et al., 2010).

Photorearrangements and Silene Formation Leigh and Li (2003) demonstrate the photolysis of a phenylsilacyclobutane derivative, leading to isomeric products through intramolecular trapping. This study underscores the reactivity of cyclobutane derivatives under photochemical conditions (Leigh & Li, 2003).

Lewis Acid-Catalyzed Reactions Yao and Shi (2007) report on the Lewis acid-catalyzed cascade construction of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives from arylmethylenecyclopropanes. This highlights the versatility of cyclobutane derivatives in synthesizing complex molecular architectures (Yao & Shi, 2007).

properties

IUPAC Name

1-(2-methoxyethyl)-3-oxocyclobutane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-3-2-8(6-9)4-7(10)5-8/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXCDDCJWXIOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CC(=O)C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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